N-[2-[Cyclopropyl(1-naphthalen-2-ylethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide
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Description
The compound is a complex organic molecule that contains a cyclopropyl group, a naphthalene moiety, and an amide group . The naphthalene moiety consists of two fused benzene rings , and the cyclopropyl group is a three-membered carbon ring . The amide group typically consists of a carbonyl group (C=O) and a nitrogen atom .
Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific locations of the cyclopropyl, naphthalene, and amide groups within the molecule . The InChI code provided in the search results could be used to generate a 3D structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the cyclopropyl, naphthalene, and amide groups. For example, cyclopropane rings are known to be reactive due to ring strain . Naphthalene rings can undergo electrophilic aromatic substitution reactions , and amides can participate in various reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure .Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[cyclopropyl(1-naphthalen-2-ylethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-20(24)22(3)14-21(25)23(19-11-12-19)15(2)17-10-9-16-7-5-6-8-18(16)13-17/h4-10,13,15,19H,1,11-12,14H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZQJLUBDCESFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N(C3CC3)C(=O)CN(C)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[Cyclopropyl(1-naphthalen-2-ylethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide |
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